molecular formula C20H24N2O B10790939 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine

1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine

Cat. No.: B10790939
M. Wt: 308.4 g/mol
InChI Key: JLTIELDULXFJCW-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine is a complex organic compound that features a benzofuran ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenylethyl moiety .

Scientific Research Applications

1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction and neurotransmitter modulation .

Comparison with Similar Compounds

  • 1-(2,3-Dihydrobenzofuran-7-yl)piperazine
  • 2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethanol
  • 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)amine

Uniqueness: 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine is unique due to its specific combination of the benzofuran and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-7-yl)-1-phenylethyl]piperazine

InChI

InChI=1S/C20H24N2O/c1-2-5-16(6-3-1)19(22-12-10-21-11-13-22)15-18-8-4-7-17-9-14-23-20(17)18/h1-8,19,21H,9-15H2

InChI Key

JLTIELDULXFJCW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2CC(C3=CC=CC=C3)N4CCNCC4

Origin of Product

United States

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